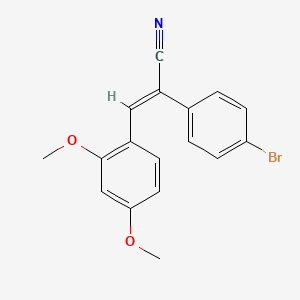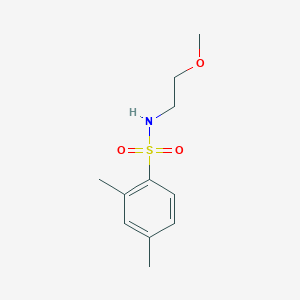![molecular formula C14H17ClFNO2 B5297011 8-(2-chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5297011.png)
8-(2-chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as CFM-2, and it has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of CFM-2 involves its ability to bind to specific enzymes and inhibit their activity. This inhibition leads to a decrease in the growth and spread of cancer cells, as well as a reduction in the replication of certain viruses.
Biochemical and Physiological Effects:
CFM-2 has been found to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the replication of certain viruses, including the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CFM-2 for lab experiments is its ability to selectively target certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that the synthesis of CFM-2 can be complex and time-consuming, which may limit its availability for use in certain experiments.
Orientations Futures
There are several potential future directions for research on CFM-2. One area of focus could be the development of new antiviral drugs based on the structure of CFM-2. Another potential direction could be the investigation of the compound's activity against other types of cancer cells, as well as its potential use in combination with other cancer treatments. Additionally, further studies could be conducted to better understand the mechanism of action of CFM-2 and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of CFM-2 involves a multi-step process that includes the reaction of 2-chloro-4-fluorobenzylamine with 1,4-dioxaspiro[4.5]decane-8-carboxaldehyde in the presence of a catalyst. This reaction produces the intermediate compound, which is then converted to CFM-2 through a series of additional steps.
Applications De Recherche Scientifique
CFM-2 has been studied extensively for its potential applications in the field of medicine. One area of research has focused on its ability to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. This compound has also been found to have antiviral properties, making it a potential candidate for the development of new antiviral drugs.
Propriétés
IUPAC Name |
8-[(2-chloro-4-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c15-13-9-12(16)2-1-11(13)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISFMVBSPQXMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)

![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5296975.png)

![methyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5296990.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5296996.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(1H-tetrazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5297003.png)
![N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5297014.png)
![2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5297015.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5297021.png)
![4-fluoro-3-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]benzamide](/img/structure/B5297027.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5297035.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)